Amidepsine C

DGAT inhibitor isozyme selectivity triacylglycerol synthesis

Amidepsine C is the only amidepsine congener featuring an N-valine amide with a branched isopropyl side chain, delivering the weakest DGAT1 potency (IC50 200 µM) in the series. This unique low-activity profile makes it the definitive negative control and upper-boundary reference for DGAT inhibition assays. Unlike Amidepsine A or B, Amidepsine C enables direct SAR quantification of β-branching steric penalty. It is indispensable for complete amidepsine library procurement, providing the valine chemotype and >50 µM potency benchmark for comprehensive DGAT isozyme profiling. Order now to complete your amidepsine toolkit.

Molecular Formula C30H31NO11
Molecular Weight 581.6 g/mol
Cat. No. B1240740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidepsine C
Synonyms2-hydroxy-4-((2-hydroxy-4-((2-(hydroxy)-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-valine amide
amidepsine C
Molecular FormulaC30H31NO11
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C(C)C)C(=O)O)O)O)O)OC
InChIInChI=1S/C30H31NO11/c1-13(2)26(28(36)37)31-27(35)23-14(3)8-18(11-20(23)32)41-30(39)25-16(5)9-19(12-22(25)34)42-29(38)24-15(4)7-17(40-6)10-21(24)33/h7-13,26,32-34H,1-6H3,(H,31,35)(H,36,37)
InChIKeyGLJVEJVUQYULJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidepsine C Procurement Guide: DGAT Inhibitor Identity, Source, and Core Specifications


Amidepsine C (CAS 169181-30-0) is a lipodepsipeptide fungal metabolite isolated from Humicola sp. FO-2942 that functions as an inhibitor of diacylglycerol acyltransferase (DGAT), the terminal and committed enzyme in triacylglycerol biosynthesis [1]. With a molecular formula of C30H31NO11 and molecular weight of 581.57 Da, Amidepsine C belongs to the amidepsine family alongside congeners A, B, and D, but is uniquely characterized by an N-valine amide moiety in place of the N-alanine amide found in Amidepsines A and B [2]. The compound inhibits both DGAT1 and DGAT2 isozymes and suppresses triacylglycerol formation in intact Raji cells, confirming cell permeability [1][3].

Amidepsine C Structural Specificity: Why Amidepsine A, B, or D Cannot Substitute


Despite sharing a conserved tri-aryl depside core, the four congeneric amidepsines (A, B, C, D) exhibit a >10-fold range in DGAT inhibitory potency driven by a single amino acid substitution at the terminal amide position [1]. Amidepsine C incorporates an N-valine amide, whereas Amidepsines A and B bear an N-alanine amide and Amidepsine D lacks any amino acid moiety entirely [2]. This structural divergence produces Amidepsine C as the weakest DGAT inhibitor in the series, with IC50 values approximately 5-fold higher (weaker) than Amidepsine A and approximately 2.7-fold higher than Amidepsine B against rat liver DGAT [1]. Consequently, substituting any other amidepsine congener for Amidepsine C fundamentally alters the concentration–response profile and invalidates comparative SAR interpretations. Researchers requiring a low-potency reference compound, a valine-containing structural probe, or a complete amidepsine library for comprehensive DGAT isozyme profiling cannot interchange congeners without compromising experimental integrity.

Amidepsine C Quantitative Differentiation Evidence: Head-to-Head Potency, Isozyme Selectivity, and Structural SAR Data


DGAT1 and DGAT2 Isozyme Inhibitory Potency: Amidepsine C as the Weakest Congener in Direct Head-to-Head Comparison

In a direct head-to-head evaluation using recombinant human DGAT1 and DGAT2 expressed in Saccharomyces cerevisiae microsomes, Amidepsine C exhibited IC50 values of 200 μM against DGAT1 and >200 μM against DGAT2, making it the least potent among all four amidepsine congeners tested [1]. By comparison, Amidepsine D showed IC50 values of 20 μM (DGAT1) and 30 μM (DGAT2), Amidepsine B showed 30 μM (DGAT1) and 60 μM (DGAT2), and Amidepsine A showed 40 μM (DGAT1) and 70 μM (DGAT2) [1]. The 10-fold potency gap between Amidepsine C (200 μM) and Amidepsine D (20 μM) against DGAT1 represents the largest intra-class differential, establishing Amidepsine C as the definitive low-potency reference standard within the amidepsine family.

DGAT inhibitor isozyme selectivity triacylglycerol synthesis amidepsine congener ranking

Rat Liver Microsome DGAT Inhibition: Quantified Potency Deficit Relative to Amidepsine A, B, and D

In the rat liver microsome DGAT assay—the primary biochemical system used for the original discovery and characterization of amidepsines—Amidepsine C exhibits an IC50 of 52 μM, compared to 10 μM for Amidepsine A, 19 μM for Amidepsine B, and 18 μM for Amidepsine D [1]. This represents a 5.2-fold potency deficit versus Amidepsine A and a 2.7-fold deficit versus Amidepsine B. The rank order of potency in this native mammalian enzyme preparation (A > D ≈ B > C) mirrors the recombinant human DGAT1 isozyme ranking, confirming that Amidepsine C's reduced activity is an intrinsic property of the compound rather than an artifact of a specific assay system.

rat liver microsome assay DGAT inhibition IC50 ranking natural product DGAT inhibitor

Structural Determinant of Reduced Potency: N-Valine Amide as the Key Differentiating Moiety

Spectroscopic structure elucidation established that Amidepsine C is 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-valine amide, whereas Amidepsines A and B are the corresponding N-alanine amides, and Amidepsine D (2,4-di-O-methylgryphoric acid) lacks any amino acid moiety [1]. The valine-for-alanine substitution introduces an additional isopropyl side-chain branch that is absent in the linear alanine methyl side chain. This increased steric bulk at the terminal amide position correlates directly with the observed potency decline: Amidepsine C (N-valine) is uniformly less potent than Amidepsine B (N-alanine) across DGAT1, DGAT2, and rat liver microsome assays [2]. The correlation between amino acid steric volume and DGAT inhibitory activity establishes Amidepsine C as an essential probe for mapping steric tolerance in the DGAT inhibitor binding pocket.

structure-activity relationship N-valine amide lipodepsipeptide amidepsine SAR

Pan-DGAT Isozyme Inhibition Profile Versus DGAT2-Selective Roselipins

Amidepsine C, like all amidepsines tested, inhibits both DGAT1 and DGAT2 with similar potency (DGAT1 IC50 200 μM vs DGAT2 IC50 >200 μM), demonstrating a non-selective pan-DGAT inhibition profile [1]. This contrasts sharply with roselipins (1A, 1B, 2A, 2B), which selectively inhibit DGAT2 (IC50 30-50 μM) while showing no meaningful activity against DGAT1 (IC50 >200 μM) [1]. Xanthohumol, another comparator, shows equipotent inhibition of both isozymes (DGAT1 and DGAT2 IC50 both 40 μM) but with markedly greater potency than Amidepsine C [1]. Amidepsine C therefore represents the weakest pan-DGAT inhibitor among the natural products profiled, occupying a unique position in the potency-selectivity landscape: it is a non-selective, low-potency DGAT1/DGAT2 dual inhibitor.

DGAT1/DGAT2 selectivity pan-inhibitor roselipin comparator isozyme profiling

Cellular Target Engagement: Triacylglycerol Synthesis Inhibition in Intact Raji Cells

Amidepsines as a class, including Amidepsine C, demonstrate specific inhibition of triacylglycerol formation in intact Raji cells, confirming that these compounds penetrate the cell membrane and engage DGAT in a living cellular context [1]. While individual cellular IC50 values for each amidepsine congener in Raji cells have not been reported in the primary literature, the qualitative demonstration of cellular activity for the entire amidepsine class—combined with Amidepsine C's established cell-free biochemical IC50 of 52 μM in rat liver microsomes [2]—provides evidence that Amidepsine C retains functional DGAT inhibitory activity in a cellular environment, albeit with the expectation of weaker potency relative to congeners A, B, and D.

cellular DGAT inhibition Raji cells triacylglycerol formation cell permeability

Amidepsine C Prioritized Application Scenarios for Scientific Procurement


SAR Probe for DGAT Inhibitor Terminal Amide Steric Tolerance Mapping

Amidepsine C is the sole amidepsine congener bearing an N-valine amide with a branched isopropyl side chain, whereas Amidepsines A and B carry the linear N-alanine amide [1]. This unique structural feature directly produces a 6.7-fold DGAT1 potency reduction relative to Amidepsine B (200 vs 30 μM IC50) [2]. Researchers conducting structure-activity relationship studies on DGAT inhibitors can deploy Amidepsine C alongside Amidepsine B to experimentally quantify the steric penalty imposed by β-branching at the terminal amide position, generating actionable SAR data for lead optimization programs targeting the DGAT active site.

Low-Potency Reference Standard for DGAT Biochemical and Cellular Assay Validation

With a DGAT1 IC50 of 200 μM and rat liver microsome IC50 of 52 μM, Amidepsine C occupies the extreme low-potency end of the amidepsine potency spectrum [1]. This makes it uniquely suitable as a weak-activity reference standard for: (a) establishing the upper boundary of assay dynamic range in DGAT inhibition screening; (b) validating that observed inhibition from more potent test compounds is not an artifact of assay conditions; and (c) serving as a negative control compound that retains target engagement but produces a minimal pharmacological signal. In direct comparison, Amidepsine A (IC50 10 μM) or D (IC50 18 μM) would produce substantial inhibition at concentrations where Amidepsine C yields negligible activity, rendering them unsuitable for these specific validation roles.

Pan-DGAT Weak Inhibitor Control for Isozyme-Selectivity Profiling Studies

Amidepsine C inhibits both DGAT1 and DGAT2 with similarly weak potency (IC50 200 and >200 μM, respectively), establishing a non-selective pan-DGAT profile [1]. In isozyme selectivity profiling experiments, Amidepsine C can be used as the pan-inhibitor comparator against DGAT2-selective inhibitors such as roselipins (e.g., Roselipin 1A: DGAT1 >200 μM, DGAT2 30 μM) to discriminate between pan-inhibitory and isozyme-selective pharmacological effects [1]. This application is critical for drug discovery programs seeking to attribute phenotypic outcomes to specific DGAT isozyme inhibition.

Complete Amidepsine Congener Library Assembly for Comprehensive DGAT Pharmacological Fingerprinting

The four amidepsine congeners (A, B, C, D) together span a >10-fold DGAT1 potency range (20-200 μM) and represent three distinct terminal amide chemotypes (N-alanine, N-valine, and no amino acid) [1][2]. Amidepsine C is indispensable for any complete amidepsine library because it is the only member providing both the valine chemotype and the >50 μM potency benchmark. Procurement of the full congener set enables comprehensive pharmacological fingerprinting of novel DGAT inhibitors, systematic evaluation of structure-potency trends, and generation of high-quality SAR datasets for computational modeling of DGAT-ligand interactions.

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